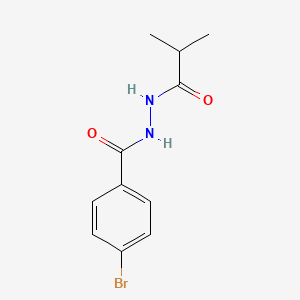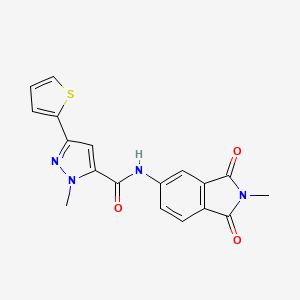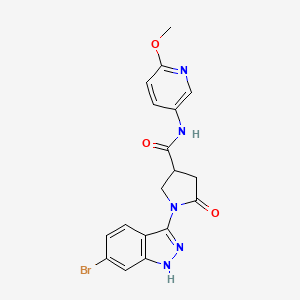![molecular formula C14H16N6OS B12162691 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12162691.png)
1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Methyl-N-[3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazol-5-carboxamid beinhaltet in der Regel mehrstufige Reaktionen, die von leicht verfügbaren Vorstufen ausgehen. Der Prozess umfasst oft die Bildung des Triazol- und Pyrazolrings durch Cyclisierungsreaktionen, gefolgt von der Einführung der Thiophen- und Carboxamidgruppen unter kontrollierten Bedingungen. Spezifische Reagenzien und Katalysatoren werden verwendet, um diese Transformationen zu erleichtern und eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Die Wahl des Verfahrens hängt von Faktoren wie dem gewünschten Produktionsvolumen, der Kosteneffizienz und den Umweltaspekten ab. Fortschrittliche Techniken wie Mikrowellen-unterstützte Synthese und grüne Chemieprinzipien werden häufig eingesetzt, um den Prozess zu optimieren und Abfall zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
1-Methyl-N-[3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazol-5-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und zu verschiedenen Derivaten führen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen, wobei oft bestimmte Temperaturen, Lösungsmittel und Katalysatoren verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Oxide ergeben, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
1-Methyl-N-[3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazol-5-carboxamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Sie dient als Sonde zur Untersuchung biologischer Pfade und Wechselwirkungen auf molekularer Ebene.
Medizin: Die Verbindung zeigt Potenzial als Therapeutikum, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.
Industrie: Sie wird bei der Herstellung fortschrittlicher Materialien mit einzigartigen Eigenschaften eingesetzt, wie z. B. Polymere und Nanomaterialien.
Wirkmechanismus
Der Wirkmechanismus von 1-Methyl-N-[3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazol-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation biologischer Pfade führen. Die Struktur der Verbindung ermöglicht es ihr, selektiv an diese Zielstrukturen zu binden und ihre Wirkung durch Mechanismen wie Hemmung, Aktivierung oder Modulation von Signalwegen auszuüben.
Wirkmechanismus
The mechanism of action of 1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, exerting its effects through mechanisms such as inhibition, activation, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu ähnlichen Verbindungen gehören andere heterocyclische Moleküle mit Triazol-, Pyrazol- und Thiophenringen. Beispiele hierfür sind:
- 1-Methyl-N-[3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(furan-2-yl)-1H-pyrazol-5-carboxamid
- 1-Methyl-N-[3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(pyridin-2-yl)-1H-pyrazol-5-carboxamid
Einzigartigkeit
Was 1-Methyl-N-[3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazol-5-carboxamid auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen und heterocyclischen Ringen. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, die sie zu einer wertvollen Verbindung für verschiedene Anwendungen machen.
Eigenschaften
Molekularformel |
C14H16N6OS |
|---|---|
Molekulargewicht |
316.38 g/mol |
IUPAC-Name |
2-methyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N6OS/c1-8(2)12-15-14(18-17-12)16-13(21)10-7-9(19-20(10)3)11-5-4-6-22-11/h4-8H,1-3H3,(H2,15,16,17,18,21) |
InChI-Schlüssel |
CWGFWPDTDUVACH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12162609.png)
![tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate](/img/structure/B12162623.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12162626.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12162627.png)
![1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide](/img/structure/B12162631.png)

![Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-](/img/structure/B12162638.png)

![3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea](/img/structure/B12162652.png)
![2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12162656.png)
![(1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12162657.png)


![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12162675.png)
